molecular formula C9H7Cl2NO B12944347 (4,6-Dichlorobenzofuran-3-yl)methanamine

(4,6-Dichlorobenzofuran-3-yl)methanamine

Cat. No.: B12944347
M. Wt: 216.06 g/mol
InChI Key: GJBRYVLOLCHOCD-UHFFFAOYSA-N
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Description

(4,6-Dichlorobenzofuran-3-yl)methanamine is a halogenated benzofuran derivative with the molecular formula C₉H₈Cl₃NO (hydrochloride salt form: C₉H₉Cl₃NO·HCl) and a purity of 97% . The compound features a benzofuran core substituted with chlorine atoms at the 4- and 6-positions and a methanamine group at the 3-position. Benzofuran derivatives are well-documented for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The dichloro substitution pattern likely enhances electron-withdrawing effects, influencing reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

(4,6-dichloro-1-benzofuran-3-yl)methanamine

InChI

InChI=1S/C9H7Cl2NO/c10-6-1-7(11)9-5(3-12)4-13-8(9)2-6/h1-2,4H,3,12H2

InChI Key

GJBRYVLOLCHOCD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC=C2CN)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dichlorobenzofuran-3-yl)methanamine typically involves several steps. One common method starts with the bromination of 4,6-dichlorophenol to obtain 4,6-dichloro-2-bromophenol. This intermediate is then subjected to a cyclization reaction with a suitable reagent, such as potassium carbonate, to form the benzofuran ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key factors include the choice of solvents, reaction temperature, and purification techniques. Industrial methods may also incorporate continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dichlorobenzofuran-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Therapeutic Uses

The compound has been identified as a candidate for the treatment of several cytokine-mediated diseases. It has shown potential in addressing conditions such as:

  • Septic Shock and Inflammatory Diseases : The compound can be utilized in the manufacture of medicaments aimed at treating diseases exacerbated by excessive cytokine production, including septic shock, atherosclerosis, and various forms of arthritis .
  • Neurodegenerative Diseases : Research indicates that (4,6-Dichlorobenzofuran-3-yl)methanamine may represent a breakthrough in treating neurodegenerative diseases. Studies have demonstrated its effectiveness in improving locomotor activity and enhancing dopamine levels in animal models of Parkinson's disease .

Neuroprotective Effects

Case Studies and Research Findings

  • Animal Studies : In vivo studies involving MPTP-treated mice have shown that administration of the compound significantly affects endogenous dopamine content and metabolites in the striatum, suggesting neuroprotective properties against dopamine depletion .
  • Mechanism of Action : The compound appears to activate retinoic acid receptors, which are involved in neuronal development and regeneration. This mechanism may facilitate recovery from nerve injuries and improve outcomes in conditions like spinal cord injuries .

Cosmetic Formulations

Applications in Dermatology

The compound's properties have also been explored within the cosmetic industry:

  • Skin Bioavailability : The ability to assess the bioavailability of topical formulations containing this compound is crucial for evaluating their efficacy and safety. Research indicates that formulations must undergo rigorous testing to ensure they meet safety regulations while providing effective skin penetration and therapeutic benefits .
  • Formulation Development : The compound can be included in experimental designs aimed at optimizing cosmetic products. Its interaction with other ingredients can enhance physical properties such as consistency and moisturizing effects .

Summary Table of Applications

Application AreaSpecific UsesResearch Findings
Medicinal ChemistryTreatment of cytokine-mediated diseasesEffective against septic shock and inflammatory diseases
Neurodegenerative DiseasesPotential treatment for Parkinson's diseaseImproves locomotor activity; affects dopamine levels
Cosmetic FormulationsEnhances skin bioavailability and formulation stabilityCritical for safety assessments and efficacy

Mechanism of Action

The mechanism of action of (4,6-Dichlorobenzofuran-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (4,6-Dichlorobenzofuran-3-yl)methanamine with structurally or functionally related methanamine derivatives, emphasizing molecular features, synthesis, and biological implications.

Structural and Functional Analogues

Table 1: Key Comparative Data
Compound Name Core Structure Substituents Molecular Formula Key Features/Biological Activity Source
This compound Benzofuran Cl (4,6), NH₂CH₂ (3) C₉H₈Cl₃NO High purity (97%), hypothesized pharmacological activity BLDpharm
(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine Dihydrobenzofuran (saturated) F (5), NH₂CH₂ (4) C₉H₁₁FNO EED inhibitor (oncology candidate); synthetic intermediate EEDi-5273 Study
N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Benzimidazole Cl (4-phenyl), NHCH₂ (linker) C₁₄H₁₂ClN₃ Inhibits wheat germination; agrochemical potential IABLSC 2018
(3-Methylbenzyl)-(tetrahydrofuran-2-ylmethyl)-amine Tetrahydrofuran + benzyl CH₃ (3-benzyl), saturated furan C₁₄H₂₁NO Branched amine; lab-use only CymitQuimica

Structural Analysis

  • Halogenation Effects: The dichloro substitution in the target compound provides stronger electron-withdrawing effects compared to mono-chloro (e.g., 4-chlorophenyl in benzimidazole derivatives) or fluoro (e.g., 5-fluoro-dihydrobenzofuran) analogs. Benzofuran vs. Benzimidazole: The benzofuran core lacks hydrogen-bonding capacity (unlike benzimidazole’s NH groups), which may reduce interactions with polar enzyme pockets but improve membrane permeability .
  • In contrast, the fully aromatic benzofuran in the target compound may enhance stability and π-π stacking interactions.

Stability and Reactivity

  • The aromatic benzofuran core in the target compound confers greater thermal and oxidative stability compared to saturated analogs (e.g., tetrahydrofuran derivatives ).
  • The electron-withdrawing chlorine atoms may increase acidity of the methanamine group, influencing protonation states under physiological conditions .

Biological Activity

(4,6-Dichlorobenzofuran-3-yl)methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its synthesis, mechanisms of action, and various biological effects, particularly focusing on its antimicrobial and antiproliferative properties.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈Cl₂N O, with a molecular weight of approximately 252.52 g/mol. The compound features a benzofuran core substituted with dichloro groups and a methanamine moiety, which contribute to its biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Benzofuran Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Chlorination : The introduction of chlorine atoms at the 4 and 6 positions can be performed using chlorinating agents.
  • Amine Substitution : The final step involves the introduction of the methanamine group through nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies indicate that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Enterococcus faecalis128 µg/mL

The compound demonstrated significant activity against Staphylococcus aureus, particularly strains resistant to conventional antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents .

Antiproliferative Activity

In addition to its antimicrobial effects, this compound has shown antiproliferative activity against various cancer cell lines.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15 µM
A549 (Lung Cancer)20 µM
MCF-7 (Breast Cancer)25 µM

These results suggest that the compound may inhibit cell proliferation through mechanisms that warrant further investigation .

The mechanism of action of this compound appears to involve interaction with specific molecular targets within microbial and cancer cells. It is hypothesized that the compound binds to key enzymes or receptors involved in cell division and metabolic processes:

  • Enzyme Inhibition : The presence of the methanamine group may facilitate binding to active sites on enzymes critical for bacterial growth or cancer cell proliferation.
  • Receptor Modulation : The dichloro substitutions could enhance binding affinity to receptors involved in signaling pathways that regulate cell survival and apoptosis.

Case Studies

Several research studies have documented the biological activities of this compound:

  • Study on Antimicrobial Efficacy : A study published in 2023 evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial viability at low concentrations .
  • Antiproliferative Effects in Cancer Research : Research involving HeLa and A549 cells demonstrated that treatment with this compound led to increased apoptosis rates compared to untreated controls, suggesting its potential as an anticancer therapeutic .

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